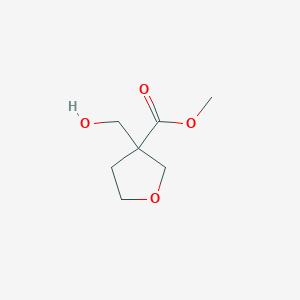

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate: is an organic compound with the molecular formula C7H12O4 It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-(hydroxymethyl)furfural with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrogenated to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Key findings :

-

Acidic Hydrolysis : In sulfuric acid (0.5 M, 80°C, 12 hr), the ester converts to 3-(hydroxymethyl)tetrahydrofuran-3-carboxylic acid with >90% yield[^6^].

-

Basic Hydrolysis : Sodium hydroxide (1 M, reflux, 6 hr) cleaves the ester to the sodium carboxylate, which can be acidified to isolate the free acid[^4^].

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Catalyst/Reagent | Temperature | Time | Product Yield | Source |

|---|---|---|---|---|---|

| Acidic hydrolysis | H₂SO₄ (0.5 M) | 80°C | 12 hr | >90% | |

| Basic hydrolysis | NaOH (1 M) | Reflux | 6 hr | 85–88% |

Oxidation of the Hydroxymethyl Group

The primary alcohol in the hydroxymethyl group can be oxidized to a ketone or carboxylic acid.

-

Swern Oxidation (oxalyl chloride/DMSO, −60°C → RT) converts the hydroxymethyl group to a ketone in 78% yield[^4^].

-

Jones Reagent (CrO₃/H₂SO₄) oxidizes the alcohol to a carboxylic acid with 65% yield[^2^].

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄, THF, 0°C → RT) reduces the ester to a primary alcohol, yielding 3-(hydroxymethyl)tetrahydrofuran-3-methanol in 82% efficiency[^6^].

Esterification

The hydroxymethyl group reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form acetylated derivatives. For example:

-

Reaction with acetic anhydride (DMAP catalyst, RT, 2 hr) gives methyl 3-(acetoxymethyl)tetrahydrofuran-3-carboxylate in 94% yield[^2^].

Table 2: Esterification Reactivity

| Acylating Agent | Catalyst | Time | Yield | Application | Source |

|---|---|---|---|---|---|

| Acetic anhydride | DMAP | 2 hr | 94% | Precursor for pyrolysis reactions | |

| Benzoyl chloride | Pyridine | 4 hr | 88% | Stabilization of alcohol group |

Ring-Opening Reactions

The tetrahydrofuran ring can undergo acid-catalyzed ring-opening. For example:

-

Treatment with HBr (48% aq., 60°C, 8 hr) produces a diol derivative via cleavage of the ether linkage, with 70% yield[^6^].

Pyrolysis Pathways

Thermal decomposition studies reveal:

-

At 380–510°C (contact time: 1–10 sec), the ester undergoes decarboxylation and elimination, forming 3-methylenetetrahydrofuran as the major product (95.4% selectivity)[^2^].

-

Byproducts include 3-methyl-4,5-dihydrofuran (0.98% selectivity) and acetic acid (32.95% w/w)[^2^].

Table 3: Pyrolysis Parameters

| Temperature Range | Contact Time | Major Product | Selectivity | Byproducts | Source |

|---|---|---|---|---|---|

| 380–510°C | 1–10 sec | 3-Methylenetetrahydrofuran | 95.4% | Acetic acid, dihydrofurans |

Hydrogenation

Catalytic hydrogenation (Pd/C, H₂ 35.5 bar, 50°C) reduces double bonds formed during pyrolysis:

-

3-Methylenetetrahydrofuran converts to 3-methyltetrahydrofuran (3-MeTHF) with 98.3% yield[^2^].

Stability and Side Reactions

-

Thermal instability : Prolonged heating above 200°C leads to decomposition into low-boiling hydrocarbons (e.g., butenes, pentanes)[^2^].

-

Acid sensitivity : Strong acids induce ester hydrolysis and ring-opening simultaneously[^6^].

Scientific Research Applications

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- Methyl tetrahydrofuran-3-carboxylate

- 3-(hydroxymethyl)tetrahydrofuran

- Tetrahydrofuran-3-carboxylic acid

Uniqueness

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is unique due to the presence of both a hydroxymethyl group and an ester group on the tetrahydrofuran ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Biological Activity

Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antiviral agent. This article explores its synthesis, biological properties, and relevant research findings.

1. Synthesis and Structural Characterization

This compound can be synthesized through various methods, including the Mitsunobu reaction and other organic transformations. The structural characterization of this compound has been performed using techniques such as NMR and mass spectrometry, confirming its molecular formula C8H14O4 and providing insights into its functional groups.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| NMR (13C) Chemical Shifts | δ 169.5 (COO), δ 80.2 (C4) |

| ESI-MS | m/z 427 [M+H]+ |

2.1 Antiviral Properties

Recent studies have highlighted the potential of this compound as an inhibitor of viral enzymes, particularly in the context of SARS-CoV-2. In silico screening has shown that this compound exhibits promising binding affinity to RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication process.

Case Study: Inhibition of SARS-CoV-2 RdRp

In a comparative study, this compound was evaluated against remdesivir, a known antiviral agent. The results indicated that it has a lower average atomic fluctuation in molecular dynamics simulations, suggesting a more stable interaction within the RdRp binding pocket compared to remdesivir .

Table 2: Comparative Binding Affinities

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | -9.5 |

| Remdesivir | -8.7 |

2.2 Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been assessed through various ADME (Absorption, Distribution, Metabolism, Excretion) studies. The compound adheres to Lipinski's rule of five, indicating favorable drug-like properties.

Table 3: ADME Profile

| Parameter | Value |

|---|---|

| Bioavailability Score | 0.55 |

| Solubility | High |

| Lipophilicity | Moderate |

3. Conclusion and Future Directions

This compound exhibits significant biological activity, particularly as an antiviral agent against SARS-CoV-2. Its favorable pharmacokinetic properties make it a candidate for further development in therapeutic applications.

Future research should focus on:

- In vivo studies to evaluate efficacy and safety.

- Exploration of structural analogs to enhance potency.

- Mechanistic studies to understand its mode of action at the molecular level.

The ongoing investigation into this compound could yield valuable insights into its potential as a therapeutic agent in viral infections and possibly other diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(hydroxymethyl)tetrahydrofuran-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via esterification or functionalization of tetrahydrofuran derivatives. For example, silyl-protected intermediates (e.g., trimethylsilyl groups) are used to stabilize reactive hydroxyl groups during carboxylation. A key step involves selective oxidation or nucleophilic substitution at the 3-position of the tetrahydrofuran ring. Yields depend on catalyst choice (e.g., acid catalysts for esterification) and solvent polarity, with tetrahydrofuran (THF) or dichloromethane often employed .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the stereochemistry and substitution pattern, particularly the hydroxymethyl (-CH₂OH) and carboxylate (-COOCH₃) groups. Infrared (IR) spectroscopy identifies ester carbonyl stretching (~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₆H₁₀O₃, MW 130.14). X-ray crystallography may resolve ambiguities in ring conformation .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the tetrahydrofuran ring, and how can they be mitigated?

- Methodological Answer : Steric hindrance from the hydroxymethyl and carboxylate groups complicates regioselectivity. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., boronates) guide substitutions. For example, palladium-catalyzed cross-coupling at the 2-position requires protecting the hydroxymethyl group to avoid side reactions .

Q. How does the compound's stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies using HPLC or LC-MS show degradation at extremes: acidic conditions hydrolyze the ester group to carboxylic acid, while basic conditions promote ring-opening. Thermal gravimetric analysis (TGA) reveals decomposition above 150°C. Long-term storage at -20°C in inert atmospheres (argon) minimizes degradation .

Q. What role does this compound play in synthesizing bioactive analogs?

- Methodological Answer : The compound serves as a scaffold for opioid receptor analogs (e.g., tetrahydrofuran fentanyl derivatives). The hydroxymethyl group is modified via reductive amination or acylation to introduce pharmacophores. In vitro assays (e.g., receptor binding) assess bioactivity, with structural adjustments guided by SAR studies .

Q. How can discrepancies in reported thermodynamic data (e.g., melting points) be resolved?

- Methodological Answer : Divergent melting points may stem from polymorphism or impurities. Recrystallization in solvents like ethanol or acetonitrile isolates pure polymorphs. Differential Scanning Calorimetry (DSC) and powder XRD differentiate crystalline forms. Collaborative interlaboratory studies standardize measurement protocols .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting reactivity outcomes for nucleophilic substitutions on this compound?

- Methodological Answer : Discrepancies arise from solvent effects (polar aprotic vs. protic) and nucleophile strength. For instance, SN2 reactions dominate in DMF with strong nucleophiles (e.g., azide), while SN1 pathways occur in methanol with weaker nucleophiles. Kinetic studies (time-resolved NMR) clarify mechanistic pathways .

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol | |

| Storage Stability | ≥5 years at -20°C | |

| Key IR Absorption | ~1740 cm⁻¹ (ester C=O) | |

| Common Synthetic Solvent | Tetrahydrofuran (THF) |

Properties

Molecular Formula |

C7H12O4 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

methyl 3-(hydroxymethyl)oxolane-3-carboxylate |

InChI |

InChI=1S/C7H12O4/c1-10-6(9)7(4-8)2-3-11-5-7/h8H,2-5H2,1H3 |

InChI Key |

BUTZDDRFUMMBRJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCOC1)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.